molecular formula C9H14N2O4S B1662173 Mafenide acetate CAS No. 13009-99-9

Mafenide acetate

Cat. No. B1662173
CAS RN: 13009-99-9
M. Wt: 246.29 g/mol
InChI Key: UILOTUUZKGTYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822445B2

Procedure details

Intermediate 1 and (4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (raw material 3) (2980 g, 5.01 mol) were dissolved in dimethylformamide, and the solution was cooled to −15° C. Triethylamine was added dropwise under nitrogen protection. After the reaction is over, ethyl acetate was added. The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate, and the organic layer was dried over anhydrous sodium sulfate. The ethyl acetate layer was concentrated and the precipitate was filtered, and dried to obtain 3300 g of a solid (i.e. intermediate 2) with a yield of 79.46% and a purity of 94.75%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Quantity
2980 g
Type
reactant
Reaction Step One
Name
raw material 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
79.46%

Identifiers

REACTION_CXSMILES
O=C1[C@@H]2C[C@@H](CN2C(OCC2C=CC([N+]([O-])=O)=CC=2)=O)S1.O[C@@H]([C@H]1C(=O)N2[C@@H]1[C@@H](C)C(S[C@H]1C[C@@H](C(=O)[NH:53][CH2:54][C:55]3[CH:60]=[CH:59][C:58]([S:61](=[O:64])(=[O:63])[NH2:62])=[CH:57][CH:56]=3)NC1)=[C:29]2[C:33]([O:35]CC1C=CC([N+]([O-])=O)=CC=1)=[O:34])C.C(N(CC)CC)C.C(OCC)(=O)C>CN(C)C=O>[CH3:29][C:33]([OH:35])=[O:34].[CH:60]1[C:55]([CH2:54][NH2:53])=[CH:56][CH:57]=[C:58]([S:61]([NH2:62])(=[O:63])=[O:64])[CH:59]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1S[C@@H]2CN([C@H]1C2)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Name
(4R,5S,6S)-4nitrobenzyl 6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((4-sulfamoylbenzyl)carbamoyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Quantity
2980 g
Type
reactant
Smiles
O[C@H](C)[C@@H]1[C@H]2[C@H](C(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])S[C@@H]1CN[C@@H](C1)C(NCC1=CC=C(C=C1)S(N)(=O)=O)=O)C
Name
raw material 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@H](C)[C@@H]1[C@H]2[C@H](C(=C(N2C1=O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])S[C@@H]1CN[C@@H](C1)C(NCC1=CC=C(C=C1)S(N)(=O)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was sequentially washed with water, dilute hydrochloric acid and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3300 g
YIELD: PERCENTYIELD 79.46%
YIELD: CALCULATEDPERCENTYIELD 267.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.